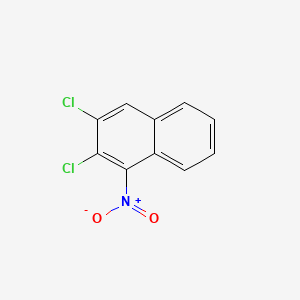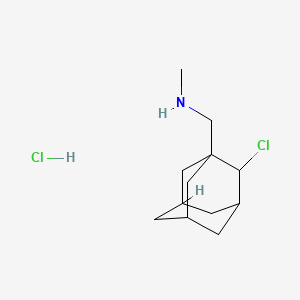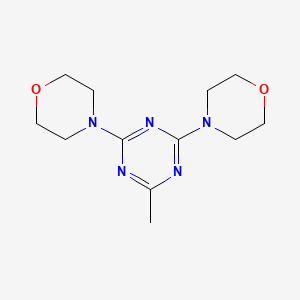![molecular formula C15H11ClN2O4 B13754467 N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide CAS No. 631861-76-2](/img/structure/B13754467.png)
N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide is an organic compound with the molecular formula C15H10Cl2N2O4. It is known for its role as an impurity in the synthesis of clonazepam, a medication used to treat seizures and panic disorders . The compound is characterized by its pale yellow color and solid form .
Méthodes De Préparation
The synthesis of N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide involves multiple steps. One common method includes the reaction of dibenzamide with 2-chloroacetic acid under specific conditions, followed by nitration to obtain the target product . Industrial production methods often involve similar multi-step processes, ensuring high purity and yield.
Analyse Des Réactions Chimiques
N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the nitro group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial properties.
Medicine: As an impurity in clonazepam, it is relevant in pharmaceutical research and quality control.
Industry: It is used in the production of pesticides, antibacterial agents, and anti-tumor drugs.
Mécanisme D'action
The mechanism of action of N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide can be compared with similar compounds such as:
2-Bromo-N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide: This compound has a bromine atom instead of a chlorine atom, which can affect its reactivity and applications.
2-Chloro-N-(4-chloro-2-(2-chlorobenzoyl)phenyl)acetamide: This compound has an additional chlorine atom on the phenyl ring, which can influence its chemical properties and uses.
The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties.
Propriétés
Numéro CAS |
631861-76-2 |
|---|---|
Formule moléculaire |
C15H11ClN2O4 |
Poids moléculaire |
318.71 g/mol |
Nom IUPAC |
N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide |
InChI |
InChI=1S/C15H11ClN2O4/c1-9(19)17-14-7-6-10(18(21)22)8-12(14)15(20)11-4-2-3-5-13(11)16/h2-8H,1H3,(H,17,19) |
Clé InChI |
KKAWPHZVPHAUPY-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)C2=CC=CC=C2Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![carbamimidoyl-[2-(3,4,5-trimethoxybenzoyl)oxyethyl]azanium;chloride](/img/structure/B13754416.png)





![4-[([1,1'-Biphenyl]-4-yloxy)methyl]-2-(bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane](/img/structure/B13754458.png)

